Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This structure includes a pyrimidine ring fused with a thiophene ring, substituted with ethyl and methyl groups at positions 3 and 6, respectively, and a 4-oxo functional group. Such compounds are typically synthesized via condensation reactions involving thiourea, ethyl acetoacetate, and aldehydes or ketones under acidic conditions, as exemplified in related pyrimidine syntheses .
Its synthesis and characterization likely rely on crystallographic tools like SHELXL for refinement and structural validation .
Properties
IUPAC Name |
ethyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-4-15-12(17)11-9(6-8(3)20-11)14-13(15)19-7-10(16)18-5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKFHWCLMTYDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit notable antimicrobial properties. Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has been evaluated for its efficacy against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold is recognized for its anticancer properties. This compound has demonstrated potential in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
3. Antifungal Activity
The compound has also shown promising antifungal activity against various pathogenic fungi. Its efficacy is attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic pathways within the fungi .
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core followed by functionalization to introduce the ethyl acetate moiety.
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low micromolar concentrations compared to control groups .
Case Study 2: Anticancer Mechanisms
In another research study focused on cancer therapeutics, this compound was tested against several cancer cell lines. The findings revealed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
Mechanism of Action
The exact mechanism by which Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving sulfur metabolism and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate with structurally analogous pyrimidine derivatives, focusing on substituents, synthesis routes, and reported bioactivity:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Substituent Effects: The target compound lacks aromatic substituents (e.g., dimethoxybenzyl or benzothiazole groups) seen in and , which may reduce its lipophilicity compared to derivatives with bulky aryl groups. The thietan-3-yloxy substituent in introduces a strained sulfur-containing ring, which could influence pharmacokinetics via altered solubility or metabolic pathways.
Synthesis Complexity :
- The target compound’s synthesis resembles classical Biginelli-like reactions (e.g., ), while derivatives like require multi-step coupling with specialized reagents (e.g., trifluoromethylbenzothiazole).
- Higher yields (e.g., 48% in ) are achieved with optimized coupling conditions (DMF, trimethylamine), whereas ZnCl₂-catalyzed reactions () may have variable efficiency.
Pharmacological Potential: Compounds with aryl-acetamide side chains (e.g., ) or benzothiazole moieties () show explicit anticancer evaluations, suggesting that the target compound’s bioactivity could be modulated by similar substituents.
Limitations in Available Data:
- No direct pharmacological data for the target compound are provided in the evidence.
Biological Activity
Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound features a thienopyrimidine core with a thioether linkage. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol . The compound's structure contributes to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and condensation reactions. The methods employed often yield high purity and yield rates .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 15.62 µg/mL |
These findings suggest that the compound is effective against both bacterial and fungal strains .
Anticancer Activity
Preliminary research indicates that the compound may also possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 10 |
| MCF7 (breast cancer) | 12 |
These results point towards its potential as a therapeutic agent in oncology .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been suggested that the compound interacts with thioredoxin reductase (TrxR), a target implicated in cancer progression .
Case Studies
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Antimicrobial Efficacy : A study evaluated the efficacy of ethyl 2-(thioacetate) against various pathogens. The results indicated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess antimicrobial activity.
- Results : Inhibition zones were measured and compared to standard antibiotics.
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Anticancer Potential : Research assessed the cytotoxic effects of this compound on HepG2 and MCF7 cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating strong potential for further development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic displacement reactions under basic conditions. For example:
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Reaction with amines : The ethyl thioacetate side chain reacts with primary/secondary amines to form substituted thioacetamides. This is critical for synthesizing analogs with modified bioactivity.
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Alkylation reactions : Treatment with α-halocarbonyl compounds (e.g., phenacyl chloride) in sodium ethoxide yields S-alkylated intermediates, which can cyclize into fused thienopyrimidines .
Key Conditions :
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenacyl chloride | EtOH/NaOEt | Reflux | Thieno[2,3-b]pyridine derivative | 48% | |
| 2-Chloro-N-arylacetamide | DMF/Et₃N | 80°C | Carboxamidomethylthiopyridine | 52% |
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or mCPBA. These modifications alter electronic properties and biological interactions .
Example Reaction :
Impact : Sulfone derivatives show enhanced metabolic stability compared to thioethers.
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles:
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With sodium ethoxide : Cyclization forms thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine scaffolds, depending on substituent orientation .
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Smiles rearrangement : Under basic conditions, the thioacetate group facilitates ring expansion to form naphthyridine derivatives .
Case Study :
Cyclization of S-alkylated intermediates (e.g., ethyl 2-mercaptoacetate adducts) yields fused furo- or thieno-naphthyridines with anticancer potential .
Electrophilic Aromatic Substitution
The thienopyrimidine core undergoes electrophilic substitutions at specific positions:
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Halogenation : Chlorination/bromination occurs at the 6-position of the thieno[3,2-d]pyrimidine ring .
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Nitration : Introduces nitro groups at the 7-position, enhancing electronic diversity for drug design .
Regioselectivity :
| Reaction | Position Modified | Directing Group Influence | Source |
|---|---|---|---|
| Halogenation | 6 | Pyrimidine ring | |
| Nitration | 7 | Thiophene sulfur |
Hydrolysis and Ester Transformations
The ethyl ester group is hydrolyzed under acidic/basic conditions to form carboxylic acids, enabling further functionalization:
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Base-mediated hydrolysis : Yields 2-((3-ethyl-6-methyl-4-oxo-thienopyrimidin-2-yl)thio)acetic acid, a precursor for amide coupling.
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Transesterification : Reacts with alcohols (e.g., methanol) to form methyl esters, modifying solubility.
Applications : Hydrolysis products are intermediates for conjugating targeting moieties (e.g., peptides) in prodrug development.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl/heteroaryl group introductions:
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Suzuki coupling : Attaches aryl boronic acids to the pyrimidine ring, diversifying electronic profiles .
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Buchwald-Hartwig amination : Introduces amino groups for enhancing hydrogen-bonding capacity .
Optimized Conditions :
| Reaction Type | Catalyst | Ligand | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | XPhos | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | 58% |
Reduction of Carbonyl Groups
The 4-oxo group in the tetrahydrothienopyrimidine core is reducible using agents like NaBH₄ or LiAlH₄:
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Selective reduction : Converts the ketone to a secondary alcohol, altering ring conformation and bioactivity.
Outcome : Reduced derivatives show improved blood-brain barrier penetration in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
